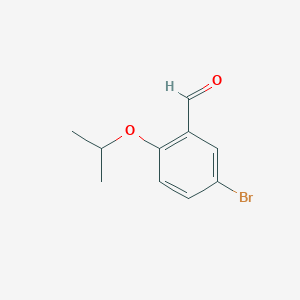

5-Bromo-2-isopropoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLHVQABEZCTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356143 | |

| Record name | 5-bromo-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138505-25-6 | |

| Record name | 5-bromo-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific literature on this compound is sparse, this document consolidates available data and provides expert insights based on the well-established chemistry of its structural analogs. We will delve into its chemical identity, a proposed, robust synthetic protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique reactivity of this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzaldehyde featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the benzene ring.[1][2][3] The presence of these functional groups imparts a unique combination of steric and electronic properties that make it a valuable intermediate for further chemical transformations.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 138505-25-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 243.1 g/mol | [1][2] |

| IUPAC Name | 5-bromo-2-(propan-2-yloxy)benzaldehyde | [1][4] |

| Synonyms | 5-Bromo-2-(1-methylethoxy)benzaldehyde | [1] |

| Appearance | White to off-white solid or crystalline powder (predicted) | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone) |

Proposed Synthesis: A Validated Approach

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Alkylation: To the stirring suspension, add 2-bromopropane (1.2-1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectroscopic data for this compound has been published. However, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde proton (singlet) ~9.8-10.2 ppm- Aromatic protons (3H) with characteristic splitting patterns in the range of 7.0-7.8 ppm- Isopropoxy methine proton (septet) ~4.5-4.8 ppm- Isopropoxy methyl protons (doublet, 6H) ~1.3-1.5 ppm |

| ¹³C NMR | - Aldehyde carbonyl carbon ~188-192 ppm- Aromatic carbons ~115-160 ppm (including the carbon bearing the bromine and the carbon bearing the isopropoxy group)- Isopropoxy methine carbon ~70-75 ppm- Isopropoxy methyl carbons ~20-25 ppm |

| IR (Infrared) | - Strong C=O stretch (aldehyde) ~1680-1700 cm⁻¹- C-H stretch (aldehyde) ~2720-2820 cm⁻¹- C-O-C stretch (ether) ~1200-1250 cm⁻¹- Aromatic C=C stretches ~1450-1600 cm⁻¹ |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a monobrominated compound. |

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three key functional groups: the aldehyde, the aromatic ring with a bromine substituent, and the isopropoxy ether. This trifecta of functionality makes it a highly valuable building block.

Role in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The aldehyde group can be readily transformed into other functionalities, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation).

The brominated aromatic ring is particularly useful for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile construction of complex molecular scaffolds.

The isopropoxy group can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and metabolic stability.

Potential Therapeutic Targets:

-

Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases, which are known to coordinate with metal ions and exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8]

-

Precursor for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds, which form the core of many approved drugs.

Caption: Potential synthetic transformations of this compound.

Applications in Materials Science

The versatile reactivity of this compound also makes it a candidate for the synthesis of novel organic materials, such as polymers, dyes, and liquid crystals. The ability to undergo cross-coupling reactions allows for its incorporation into larger conjugated systems with interesting photophysical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, yet underexplored, chemical intermediate. Its unique combination of functional groups provides a rich platform for synthetic diversification. This guide has outlined its fundamental properties, a robust and logical synthetic pathway, and its potential applications in drug discovery and materials science. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this versatile compound.

References

- This compound | CAS 138505-25-6. American Elements.

- Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka | Patsnap.

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH.

- CAS 138505-25-6 | this compound - Alchem.Pharmtech.

- Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook.

- Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity - MDPI.

- 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1 - Matrix Fine Chemicals.

- Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal - IRJSE.

- 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem.

- Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine - ResearchGate.

- Synthesis, characterization, antimicrobial, and nuclease activity studies of some metal Schiff-base complexes | Request PDF - ResearchGate.

Sources

- 1. americanelements.com [americanelements.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound,(CAS# 138505-25-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. irjse.in [irjse.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde: Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxybenzaldehyde (CAS No. 138505-25-6), a key aromatic building block in synthetic organic chemistry. The document details its fundamental physicochemical properties, with a primary focus on the determination and significance of its molecular weight. It presents a validated synthesis protocol, a robust analytical workflow for structural confirmation and purity assessment, and discusses its applications in research and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for its effective use in complex synthetic pathways.

Core Physicochemical Properties and Molecular Weight

This compound is a substituted benzaldehyde derivative. Its chemical structure, featuring an aldehyde, a bromo substituent, and an isopropoxy ether group, makes it a versatile intermediate for introducing this specific substitution pattern into larger molecules.

Molecular Weight: Calculation and Significance

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in chemical reactions and for verification of its identity via mass spectrometry. The molecular formula for this compound is C₁₀H₁₁BrO₂[1][2][3].

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Calculated Molecular Weight = 243.100 u

This calculated value aligns with the values reported by major chemical suppliers, which typically range from 243.10 to 243.11 g/mol depending on the atomic weight values used[1][3][4].

Key Compound Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4] |

| CAS Number | 138505-25-6 | [1][2][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 243.10 g/mol | [3] |

| MDL Number | MFCD02257437 | [1][4] |

| PubChem CID | 819973 | [4] |

| SMILES | O=CC1=CC(Br)=CC=C1OC(C)C | [3] |

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of the hydroxyl group of 5-bromosalicylaldehyde with an isopropyl halide in the presence of a weak base.

Synthesis Reaction Workflow

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone.

-

Addition: Add 2-bromopropane (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.

-

Isolation: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a solid or oil.

Analytical Characterization: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This workflow serves as a self-validating system, where each analysis provides complementary information.

Quality Control Analytical Workflow

Caption: Integrated analytical workflow for the validation of this compound.

Expected Analytical Data

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

-

Expected m/z: ~242 and ~244.

-

Causality: This isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum provides an unambiguous map of the hydrogen atoms.

-

Expected Signals: A singlet for the aldehyde proton (~10 ppm), aromatic protons showing characteristic splitting patterns in the aromatic region (~7-8 ppm), a septet for the isopropoxy -CH group (~4.6 ppm), and a doublet for the two methyl groups of the isopropoxy moiety (~1.4 ppm).

-

-

¹³C NMR Spectroscopy: This confirms the carbon skeleton of the molecule.

-

Expected Signals: A signal for the aldehyde carbonyl carbon (~190 ppm), signals for the aromatic carbons (including the C-Br and C-O carbons), and signals for the isopropoxy carbons.

-

-

Infrared (IR) Spectroscopy: This technique identifies key functional groups.

-

Expected Bands: A strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and C-O stretching bands for the ether linkage.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

-

Methodology: A reversed-phase C18 column with a mobile phase such as an acetonitrile/water gradient is typically employed. Detection is performed using a UV detector.

-

Result: Purity is reported as the percentage area of the main product peak relative to the total peak area. For use in drug development, purity should typically exceed 98%.

-

Applications and Safety

Role in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its utility lies in its pre-functionalized structure, allowing for further chemical transformations at three key points:

-

The Aldehyde Group: Can undergo reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

-

The Bromo Group: Can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.

-

The Aromatic Ring: Can be subject to further electrophilic aromatic substitution, although the existing groups will direct the position of new substituents.

Its applications are found in the synthesis of novel inhibitors, agonists, and various molecular probes for biological targets.

Safety and Handling

-

Hazard Classification: The compound is classified as an irritant[1].

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation[3].

References

- This compound | CAS 138505-25-6. AMERICAN ELEMENTS. [Link]

- Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde functionality, a bulky isopropoxy group, and a bromine atom provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility for professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 138505-25-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 243.10 g/mol | [1][2][3][4][5] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | [2] |

| Boiling Point | Not specified in search results | [2] |

| Purity | Typically ≥95% | |

| Storage | 2-8 °C |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the readily available 5-bromosalicylaldehyde serves as the starting material, which is deprotonated to form a phenoxide that then reacts with an isopropyl halide.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Deprotonation: To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base (1.1-1.5 eq) is added portion-wise at room temperature.[6] Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction mixture is stirred until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution in the case of NaH.

-

Alkylation: To the resulting phenoxide solution, an isopropyl halide, such as 2-bromopropane or 2-iodopropane (1.1-1.5 eq), is added. The reaction mixture is then heated to a temperature between 50-100 °C and stirred for 1-8 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the isopropoxy ether, and the aryl bromide. This unique combination makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Key Reactions:

-

Wittig Reaction: The aldehyde functionality readily undergoes the Wittig reaction to form alkenes.[9][10] This reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of various substituents. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.[11]

Caption: Transformation of the aldehyde via the Wittig reaction.

-

Reductive Amination: The aldehyde can be converted to a wide array of primary, secondary, and tertiary amines through reductive amination.[12][13][14][15] This reaction typically involves the formation of an imine or iminium ion intermediate, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[14]

Caption: Synthesis of amines via reductive amination.

-

Cross-Coupling Reactions: The aryl bromide moiety is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 5-position of the benzene ring, enabling the synthesis of complex biaryl and styrenyl derivatives.

Applications in the Synthesis of Bioactive Molecules:

This compound and its derivatives have shown promise as intermediates in the synthesis of inhibitors for important drug targets.

-

Bcl-XL Inhibitors: The B-cell lymphoma-extra large (Bcl-XL) protein is a key anti-apoptotic protein that is often overexpressed in cancer cells.[1][16][17][18][19] Small molecule inhibitors that disrupt the interaction of Bcl-XL with pro-apoptotic proteins are of significant interest as potential cancer therapeutics.[1] The 2-bromo-5-hydroxybenzaldehyde scaffold, a precursor to this compound, is a versatile starting point for the synthesis of various Bcl-XL inhibitors.[1] The substituted phenyl ring provides a core structure that can be elaborated to mimic the binding of the BH3 domain of pro-apoptotic proteins to the hydrophobic groove of Bcl-XL.[1]

-

Phosphodiesterase (PDE) Inhibitors: Phosphodiesterases are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways.[20][21][22][23] Inhibitors of specific PDEs have therapeutic applications in a range of diseases, including neurodegenerative disorders.[21][22][23] The benzaldehyde scaffold can be incorporated into heterocyclic systems that are known to inhibit PDEs.

Spectroscopic Analysis

While specific, experimentally obtained spectra for this compound were not found in the search results, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (doublets and a doublet of doublets in the aromatic region, ~7-8 ppm), the methine proton of the isopropoxy group (septet, ~4.7 ppm), and the methyl protons of the isopropoxy group (doublet, ~1.4 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally.[24][25]

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (~190 ppm), the aromatic carbons (including the carbon bearing the bromine atom at ~115 ppm and the oxygen-substituted carbon at ~160 ppm), and the carbons of the isopropoxy group (methine at ~72 ppm and methyls at ~22 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹.[26] Other notable absorptions would include C-H stretching vibrations for the aldehyde and aromatic rings, and C-O stretching vibrations for the ether linkage.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[27][28][29] Fragmentation patterns would likely involve the loss of the isopropoxy group and the formyl group.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin and serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its well-defined chemical reactivity allows for the strategic introduction of diverse functionalities, making it an ideal starting point for the synthesis of complex molecular targets. As research into novel therapeutics continues to expand, the utility of such well-functionalized building blocks will undoubtedly grow, solidifying the importance of this compound in the synthetic chemist's toolbox.

References

- Bruncko, M., et al. (2007). Design, synthesis, and computational studies of inhibitors of Bcl-XL. Journal of Medicinal Chemistry, 50(4), 641-662. [Link]

- Wikipedia. (2023). Williamson ether synthesis. Wikipedia. [Link]

- Supporting Information for a chemical public

- Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

- Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of the Iranian Chemical Society. [Link]

- American Elements. (n.d.). This compound. American Elements. [Link]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- University of Melbourne. (n.d.).

- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

- Oltersdorf, T., et al. (2003). Discovery of a potent inhibitor of the antiapoptotic protein Bcl-xL from NMR and parallel synthesis. Journal of Medicinal Chemistry, 46(21), 4446-4457. [Link]

- Cheméo. (n.d.). 5-Bromo-2-ethoxybenzaldehyde.pdf. Cheméo. [Link]

- Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]

- Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Chem-Impex. [Link]

- Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

- Solvent Free Wittig Reactions. (n.d.). [Link]

- Wang, G., et al. (2011). Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. Journal of Medicinal Chemistry, 54(21), 7584-7591. [Link]

- ResearchGate. (n.d.). Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH 3 ).

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

- Frontiers. (n.d.). Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities. Frontiers in Chemistry. [Link]

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- A Solvent Free Wittig Reaction. (2017). [Link]

- CORE. (1986).

- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

- Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. (n.d.). PMC. [Link]

- Fiorito, J., et al. (2020). Development of novel phosphodiesterase 5 inhibitors for the therapy of Alzheimer's disease. Biochemical Pharmacology, 176, 113818. [Link]

- Alchem.Pharmtech. (n.d.). This compound. Alchem.Pharmtech. [Link]

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

- Iowa State University. (n.d.). NMR Coupling Constants.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

- Semantic Scholar. (n.d.). Synthesis of quinoline derivatives: discovery of a potent and selective phosphodiesterase 5 inhibitor for the treatment of Alzheimer's disease. Semantic Scholar. [Link]

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Scribd. [Link]

- Wiley Online Library. (2024). Emerging phosphodiesterase inhibitors for treatment of neurodegenerative diseases. Wiley Online Library. [Link]

- PubMed. (2021). Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. jk-sci.com [jk-sci.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and computational studies of inhibitors of Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. De-novo designed library of benzoylureas as inhibitors of BCL-X L: Synthesis, structural and biochemical characterization : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 18. Discovery of a potent inhibitor of the antiapoptotic protein Bcl-xL from NMR and parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]

- 21. Development of novel phosphodiesterase 5 inhibitors for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 26. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. files01.core.ac.uk [files01.core.ac.uk]

- 29. scribd.com [scribd.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 5-Bromo-2-isopropoxybenzaldehyde, a valuable building block in the development of novel pharmaceutical agents and advanced organic materials. The synthesis is achieved through a robust Williamson ether synthesis, a cornerstone of organic chemistry, starting from the commercially available 5-Bromo-2-hydroxybenzaldehyde. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental protocol, and present key data in a clear, accessible format. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₁BrO₂ and CAS number 138505-25-6, is a substituted benzaldehyde derivative of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of the bromine atom, the isopropoxy group, and the aldehyde functionality provides a versatile scaffold for the construction of more complex molecular architectures. The aldehyde group can readily participate in a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, making it a crucial intermediate in the synthesis of biologically active compounds and functional organic materials. The strategic placement of the bromo and isopropoxy substituents influences the electronic and steric properties of the molecule, allowing for fine-tuning of its reactivity and biological interactions.

The Synthetic Pathway: A Strategic Approach via Williamson Ether Synthesis

The most direct and efficient route for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this specific application, the phenoxide of 5-Bromo-2-hydroxybenzaldehyde acts as the nucleophile, attacking an isopropyl halide to form the desired ether linkage.

Mechanistic Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] The key steps are:

-

Deprotonation: The phenolic proton of 5-Bromo-2-hydroxybenzaldehyde is acidic and is readily removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon were chiral (though not the case here).

-

Product Formation: The carbon-oxygen bond is formed concurrently with the cleavage of the carbon-halogen bond, resulting in the formation of this compound and a salt byproduct.

To maximize the yield of the desired ether and minimize potential side reactions like elimination (E2), it is crucial to use a primary or secondary alkyl halide.[8] Isopropyl halides are secondary and can undergo some elimination, but for the synthesis of an isopropoxy ether, this is the necessary reagent. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| 5-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 1761-61-1 | ≥98% | Sigma-Aldrich, etc.[9][10] |

| 2-Bromopropane | C₃H₇Br | 122.99 | 75-26-3 | ≥99% | Sigma-Aldrich, etc. |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Sigma-Aldrich, etc. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR, Fisher Scientific, etc. |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - | VWR, Fisher Scientific, etc. |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (13.7 g, 99.4 mmol, 2.0 equivalents) to the flask, followed by anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromopropane (9.1 mL, 99.4 mmol, 2.0 equivalents) dropwise over 10 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 200 mL) and then with brine (1 x 200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure product.[11]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Williamson ether synthesis is a highly effective method, other formylation techniques could theoretically be employed to synthesize the target molecule, albeit with potential challenges. These include:

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride.[12][13][14][15][16] Starting from 4-bromo-1-isopropoxybenzene, this reaction could potentially yield the desired product. However, regioselectivity can be an issue, and the reaction conditions are somewhat harsh.

-

Duff Reaction: The Duff reaction is another method for the formylation of phenols, using hexamine as the formylating agent.[17][18][19][20] This reaction typically favors ortho-formylation, but yields can be variable.

-

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[21][22][23][24][25] While a classic method, it often suffers from low yields and the formation of byproducts.

Given the potential for side reactions and regioselectivity issues with these formylation methods, the Williamson ether synthesis starting from the readily available 5-Bromo-2-hydroxybenzaldehyde remains the most reliable and recommended pathway.

Conclusion

This technical guide has detailed a robust and efficient synthesis of this compound via the Williamson ether synthesis. By providing a thorough understanding of the reaction mechanism, a detailed experimental protocol, and a clear visualization of the synthetic workflow, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The presented methodology is scalable and utilizes readily available starting materials, making it a practical choice for both laboratory-scale synthesis and larger-scale production.

References

- This compound | CAS 138505-25-6 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

- Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]

- Vilsmeier-Haack Reaction. (n.d.). [Link]

- 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019, September 3). Chemistry LibreTexts. [Link]

- Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. [Link]

- Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

- 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks. [Link]

- This compound [P47746] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). ChemUniverse. [Link]

- Duff reaction - Wikipedia. (n.d.). Wikipedia. [Link]

- Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]

- Reimer–Tiemann reaction - Wikipedia. (n.d.). Wikipedia. [Link]

- Duff Reaction. (n.d.). [Link]

- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

- Vilsmeier-Haack Reaction | Chem-Station Int. Ed. (2014, April 13).

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. (n.d.).

- ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. (n.d.). NIST. [Link]

- Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. [Link]

- 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1 - Matrix Fine Chemicals. (n.d.).

- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.). University of Northern Iowa. [Link]

- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (n.d.). SciELO. [Link]

- Reimer Tiemann Reaction - YouTube. (2022, February 6). YouTube. [Link]

- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed. (2023, July 21). PubMed. [Link]

- 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem. (n.d.). PubChem. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 10. 5-BROMO-2-HYDROXYBENZALDEHYDE | CAS 1761-61-1 [matrix-fine-chemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Duff reaction - Wikipedia [en.wikipedia.org]

- 18. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. scholarworks.uni.edu [scholarworks.uni.edu]

- 20. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 22. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 23. Reimer-Tiemann Reaction | Ambeed [ambeed.com]

- 24. byjus.com [byjus.com]

- 25. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxybenzaldehyde

This guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Bromo-2-isopropoxybenzaldehyde, a key building block in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of viable starting materials and reaction methodologies.

Introduction

This compound is an aromatic aldehyde containing a bromine substituent and an isopropoxy group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The strategic placement of the bromo and isopropoxy groups allows for a variety of subsequent chemical modifications, making it a versatile precursor for targeted drug design.

This guide will explore two principal synthetic routes for the preparation of this compound, providing a comparative analysis of their respective starting materials, reaction mechanisms, and practical considerations.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Route A: O-Alkylation of 5-Bromo-2-hydroxybenzaldehyde

This approach involves the introduction of the isopropoxy group in the final step, starting from the readily available 5-Bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde).

Route B: Formylation of 4-Bromo-1-isopropoxybenzene

This alternative strategy begins with the synthesis of the ether linkage, followed by the introduction of the aldehyde functionality onto the aromatic ring.

The following sections will delve into the specifics of each route, providing detailed experimental protocols and a discussion of the underlying chemical principles.

Route A: Synthesis via O-Alkylation of 5-Bromo-2-hydroxybenzaldehyde

This synthetic pathway is a straightforward and commonly employed method. It leverages the nucleophilicity of the hydroxyl group in 5-bromo-2-hydroxybenzaldehyde to introduce the isopropyl group via a Williamson ether synthesis.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde

The key starting material for this route is 5-Bromo-2-hydroxybenzaldehyde. It can be synthesized from salicylaldehyde through electrophilic aromatic substitution.

Reaction Scheme:

Figure 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde.

Experimental Protocol:

A detailed protocol for the bromination of salicylaldehyde is described in a patent by Jinan University.[1] In a typical procedure, a solution of bromine in carbon tetrachloride is added dropwise to a solution of salicylaldehyde in the same solvent. The reaction is typically stirred for 1-2 hours. The resulting white precipitate of 5-bromosalicylaldehyde is then filtered, washed with ethanol, and can be further purified by recrystallization. A patent describes achieving a yield of 76.9% for this step.[2]

Step 2: Williamson Ether Synthesis for O-Isopropylation

The Williamson ether synthesis is a classic and reliable method for forming ethers.[3][4][5] In this step, the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl halide (e.g., 2-bromopropane) in an SN2 reaction.

Reaction Scheme:

Figure 2: O-Isopropylation via Williamson Ether Synthesis.

Experimental Protocol:

-

Deprotonation: 5-Bromo-2-hydroxybenzaldehyde is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Nucleophilic Attack: 2-Bromopropane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile and displaces the bromide ion from 2-bromopropane in an SN2 reaction.

-

Work-up and Purification: The reaction is typically heated to facilitate the reaction. After completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they can solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic. They are also suitable for SN2 reactions.[6]

-

Base: A moderately strong base like potassium carbonate is often preferred for its ease of handling and lower cost compared to stronger bases like sodium hydride.

-

Isopropyl Halide: 2-Bromopropane is a common and effective electrophile for this reaction. Isopropyl iodide could also be used and might be more reactive, but it is generally more expensive.

Route B: Synthesis via Formylation of 4-Bromo-1-isopropoxybenzene

This alternative route builds the molecule by first establishing the ether linkage and then introducing the aldehyde group.

Step 1: Synthesis of 4-Bromo-1-isopropoxybenzene

The starting material for this step is 4-bromophenol. Similar to Route A, a Williamson ether synthesis is employed to introduce the isopropyl group.

Reaction Scheme:

Figure 3: Synthesis of 4-Bromo-1-isopropoxybenzene.

Experimental Protocol:

A general procedure for the Williamson ether synthesis can be applied here as well.

-

4-Bromophenol is treated with a base such as sodium hydroxide in a solvent like ethanol to form the sodium 4-bromophenoxide salt.

-

2-Bromopropane is then added, and the mixture is heated to reflux to effect the SN2 substitution.

-

After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[7][8][9][10] The isopropoxy group in 4-bromo-1-isopropoxybenzene is an ortho-, para-directing group. Due to steric hindrance from the isopropoxy group, the formylation is expected to occur predominantly at the ortho position to the isopropoxy group and para to the bromine atom, yielding the desired this compound.

Reaction Scheme:

Figure 4: Vilsmeier-Haack Formylation of 4-Bromo-1-isopropoxybenzene.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack reaction is as follows:[7]

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF). This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.

-

Electrophilic Aromatic Substitution: The substrate, 4-bromo-1-isopropoxybenzene, is then added to the Vilsmeier reagent. The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis: The reaction mixture is then heated, followed by hydrolysis with water or an aqueous base (e.g., sodium acetate solution) to convert the intermediate iminium salt to the final aldehyde product.

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography. A generic protocol suggests a yield of around 77% for the formylation of an electron-rich arene.[7]

Causality Behind Experimental Choices:

-

Reagents: The combination of POCl₃ and DMF is the classic and most common way to generate the Vilsmeier reagent.[8][9]

-

Reaction Conditions: The reaction is initially performed at a low temperature during the formation of the Vilsmeier reagent due to its exothermic nature. The subsequent electrophilic substitution may require heating to proceed at a reasonable rate.

-

Regioselectivity: The isopropoxy group is a strong activating and ortho-, para-directing group. The formyl group is introduced at the position most activated by the isopropoxy group and least sterically hindered, which is the position ortho to the isopropoxy group and para to the bromine.

Comparative Analysis of Synthetic Routes

| Feature | Route A: O-Alkylation | Route B: Formylation |

| Starting Materials | Salicylaldehyde, Bromine, 2-Bromopropane | 4-Bromophenol, 2-Bromopropane, POCl₃, DMF |

| Key Intermediates | 5-Bromo-2-hydroxybenzaldehyde | 4-Bromo-1-isopropoxybenzene |

| Key Reactions | Electrophilic Bromination, Williamson Ether Synthesis | Williamson Ether Synthesis, Vilsmeier-Haack Formylation |

| Advantages | - Potentially fewer steps if 5-bromo-2-hydroxybenzaldehyde is commercially available.- Williamson ether synthesis is generally a high-yielding and reliable reaction. | - May offer better overall yield depending on the efficiency of the formylation step.- Avoids direct handling of elemental bromine in the final stages if 4-bromophenol is used as the starting material. |

| Disadvantages | - Requires handling of elemental bromine, which is corrosive and toxic.- The starting aldehyde may be more expensive than 4-bromophenol. | - The Vilsmeier-Haack reaction can be sensitive to substrate reactivity and may require careful optimization.- POCl₃ is a corrosive and moisture-sensitive reagent. |

Conclusion

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound. The choice between the two will likely be dictated by factors such as the cost and availability of starting materials, the desired scale of production, and the specific expertise and equipment available in the laboratory. For laboratory-scale synthesis, Route A may be more straightforward, especially if 5-bromo-2-hydroxybenzaldehyde is readily accessible. For larger-scale production, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable option.

References

- NROChemistry. Vilsmeier-Haack Reaction.

- University of Missouri–St. Louis. The Williamson Ether Synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Not available.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Not available.

- Khan Academy. Williamson ether synthesis.

- Chem-Station International Edition. Williamson Ether Synthesis.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Google Patents. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.

- Not available.

- Not available.

- Not available.

- Not available.

- Google Patents. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

Sources

- 1. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. jk-sci.com [jk-sci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-isopropoxybenzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-isopropoxybenzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol, and provides a detailed interpretation of the spectral data. Our approach is grounded in fundamental NMR theory and extensive field experience to ensure both scientific accuracy and practical utility.

The Imperative of Spectroscopic Characterization

In modern chemical synthesis and drug discovery, the unambiguous confirmation of molecular structure is paramount. This compound (C₁₀H₁₁BrO₂) presents a unique combination of aromatic and aliphatic features, making ¹H NMR spectroscopy an indispensable tool for its characterization.[1][2][3] Each proton environment within the molecule is subject to distinct electronic effects, resulting in a characteristic and predictable NMR spectrum. This guide will dissect these features, providing a self-validating framework for structural verification.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the this compound molecule. The structure is comprised of three key regions: the aldehyde group, the substituted benzene ring, and the isopropoxy group. Each proton's chemical shift, integration, and signal splitting pattern are dictated by its unique electronic environment and proximity to neighboring protons.

Caption: Structure of this compound with proton numbering.

Predictive Analysis of the ¹H NMR Spectrum

A thorough understanding of ¹H NMR principles allows for an accurate prediction of the spectrum.[4][5][6] The analysis is logically divided into the three distinct chemical regions of the molecule.

The Aldehydic Region (δ 9.5 - 10.5 ppm)

The proton attached to the aldehyde carbon (H-7) is the most deshielded proton in the molecule. Its resonance is expected to appear significantly downfield.

-

Causality: This pronounced downfield shift is due to two primary factors: the strong electron-withdrawing inductive effect of the carbonyl oxygen and the magnetic anisotropy of the C=O double bond.[7][8][9] The magnetic field induced by the circulating pi-electrons in the carbonyl group strongly deshields the aldehyde proton.

-

Expected Pattern: This proton has no adjacent proton neighbors, so according to the n+1 rule, it will appear as a sharp singlet (s) .[10] Its integration value will correspond to 1H .

The Aromatic Region (δ 6.5 - 8.0 ppm)

The three protons on the benzene ring (H-3, H-4, H-6) have distinct chemical shifts due to the electronic effects of the substituents. The isopropoxy group is electron-donating, while the bromo and aldehyde groups are electron-withdrawing. This results in a complex but interpretable splitting pattern.[7][11]

-

H-3: This proton is ortho to the electron-donating isopropoxy group and meta to the electron-withdrawing aldehyde group. It is expected to be the most upfield of the aromatic protons. It will be split by H-4 (ortho coupling, J ≈ 8-10 Hz), appearing as a doublet (d) .[11][12]

-

H-4: This proton is ortho to the bromine atom and meta to the isopropoxy group. It is split by H-3 (ortho coupling, J ≈ 8-10 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).[12][13] This will result in a doublet of doublets (dd) .

-

H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the bromine. It is expected to be the most downfield of the aromatic signals. It is only coupled to H-4 through a weak meta coupling (J ≈ 2-3 Hz), resulting in a doublet (d) .[13]

The Aliphatic Region (δ 1.0 - 5.0 ppm)

The isopropoxy group provides a classic and easily identifiable set of signals.[14][15]

-

Methine Proton (H-8): The single proton on the tertiary carbon (CH) is adjacent to the six equivalent protons of the two methyl groups. According to the n+1 rule (6+1=7), its signal will be split into a septet (sept) .[10][14][15] Being attached to an oxygen atom, it will be shifted downfield, typically in the δ 4.5-4.8 ppm range. Its integration will be 1H .

-

Methyl Protons (H-9): The six protons of the two equivalent methyl groups (CH₃) are adjacent to the single methine proton (H-8). Following the n+1 rule (1+1=2), their signal will be split into a doublet (d) .[14][15] These protons are in a standard alkyl environment and are expected to resonate upfield, around δ 1.3-1.5 ppm. The integration for this signal will be 6H .

Summary of Predicted Spectral Data

The following table consolidates the predicted ¹H NMR data for this compound, providing a quick reference for spectral analysis.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 (Aldehyde) | 9.8 - 10.4 | Singlet (s) | N/A | 1H |

| H-6 (Aromatic) | 7.7 - 7.9 | Doublet (d) | Jmeta ≈ 2-3 Hz | 1H |

| H-4 (Aromatic) | 7.5 - 7.7 | Doublet of doublets (dd) | Jortho ≈ 8-10 Hz, Jmeta ≈ 2-3 Hz | 1H |

| H-3 (Aromatic) | 6.9 - 7.1 | Doublet (d) | Jortho ≈ 8-10 Hz | 1H |

| H-8 (Methine) | 4.6 - 4.9 | Septet (sept) | J ≈ 6-7 Hz | 1H |

| H-9 (Methyl) | 1.3 - 1.5 | Doublet (d) | J ≈ 6-7 Hz | 6H |

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires a meticulous experimental approach. This protocol is a self-validating system designed to produce reliable and reproducible results.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for organic molecules and its residual proton signal (δ ≈ 7.26 ppm) does not typically interfere with the signals of interest.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Experiment: Standard ¹H acquisition (zg30 pulse program or equivalent).

-

Number of Scans (NS): 16 (increase if sample concentration is low).

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K (25 °C).

Caption: Experimental workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal, from the downfield aldehyde singlet to the characteristic septet-doublet pattern of the isopropoxy group and the distinct splitting of the aromatic protons, serves as a validation point for the molecular structure. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently interpret the spectrum, ensuring the identity and purity of this important chemical compound. This guide provides the theoretical foundation and practical framework necessary to achieve that certainty.

References

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

- Iowa State University. (n.d.). NMR Coupling Constants.

- University of Puget Sound. (n.d.).

- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

- University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

- Leah4sci. (2016).

- Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

- AMERICAN ELEMENTS. (n.d.). This compound. [Link]

- The Organic Chemistry Tutor. (2021). Lec16 - 1H NMR: Splitting of Common Substituents. YouTube. [Link]

- OpenOChem Learn. (n.d.). Interpreting. [Link]

- The Elk Chemist. (2024).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). 1H chemical shifts in NMR: Part 19.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. [Link]

- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.

- Jasperse, K. (n.d.). The four facets of 1H NMR spectroscopy. [Link]

- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Shaheer, M., Garg, N., Aftab, A., et al. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- Chemistry LibreTexts. (2024). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 138505-25-6|this compound|BLD Pharm [bldpharm.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-isopropoxybenzaldehyde. As a senior application scientist, this document moves beyond a simple data report to offer an in-depth interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of the aromatic ring's substituents—the bromine atom, the isopropoxy group, and the aldehyde function—on the chemical shifts of the carbon atoms. This guide will also detail the experimental protocols necessary for acquiring high-quality ¹³C NMR data and present a logical framework for spectral assignment. The insights provided herein are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to confidently identify and characterize this and structurally related molecules.

Introduction

This compound (C₁₀H₁₁BrO₂) is a substituted aromatic aldehyde of significant interest in organic synthesis.[1] Its utility as a precursor for more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials, necessitates unambiguous structural characterization. ¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, offering a detailed fingerprint of the carbon skeleton.[2] This guide will provide a detailed exposition of the theoretical and practical aspects of the ¹³C NMR analysis of this compound.

Predicted ¹³C NMR Spectrum and Peak Assignments

The ¹³C NMR spectrum of this compound is predicted to exhibit ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts (δ) of these carbons are influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.[3][4]

A detailed, predictive assignment of the ¹³C NMR chemical shifts for this compound is presented below. These predictions are based on established substituent effects on the chemical shifts of a benzene ring and related aromatic systems.

Molecular Structure and Carbon Numbering

To facilitate the discussion of peak assignments, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for the carbon atoms in this compound.

Predicted Chemical Shifts and Rationale

The expected chemical shifts for each carbon atom are summarized in the table below. The rationale for each assignment is based on established principles of ¹³C NMR spectroscopy.[5][6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | 188-192 | The aldehyde carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and its sp² hybridization.[6][8] |

| C2 | 158-162 | This carbon is attached to the strongly electron-donating isopropoxy group, causing a significant downfield shift. |

| C1 | 128-132 | The ipso-carbon attached to the aldehyde group. |

| C6 | 126-130 | This aromatic CH carbon is ortho to the aldehyde group. |

| C4 | 124-128 | This aromatic CH carbon is meta to the aldehyde and isopropoxy groups, and ortho to the bromine. |

| C3 | 118-122 | This aromatic CH carbon is meta to the aldehyde and bromine, and ortho to the isopropoxy group. |

| C5 | 115-119 | The ipso-carbon attached to the bromine atom. The heavy atom effect of bromine can cause a shielding effect. |

| C8 (CH) | 70-75 | The methine carbon of the isopropoxy group is attached to an oxygen atom, resulting in a downfield shift. |

| C9, C10 (CH₃) | 20-25 | The two methyl carbons of the isopropoxy group are equivalent due to free rotation and appear as a single signal in a typical upfield region for sp³ carbons. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation. Recrystallization or column chromatography of the synthesized compound is recommended.[9]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

NMR Instrument Parameters

The following parameters are suggested for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, although integration is not typically the primary focus in ¹³C NMR.[2]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

Advanced NMR Experiments for Spectral Assignment

To unambiguously assign the signals, particularly for the aromatic carbons, advanced NMR techniques are invaluable:

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[5]

-

DEPT-90: Only CH signals will appear.

-

DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is instrumental in assigning quaternary carbons and piecing together the molecular structure.

Data Processing and Interpretation Workflow

The following workflow ensures a systematic and accurate interpretation of the acquired ¹³C NMR data.

Caption: A logical workflow for the acquisition and interpretation of ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of substituent effects allows for a confident prediction and interpretation of the chemical shifts. By following the detailed experimental protocols and employing a systematic data interpretation workflow, researchers can achieve an unambiguous assignment of all carbon signals. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling the precise characterization of this and similar molecular entities.

References

- D. J. Craik, R. T. C. Brownlee, and M. Sadek. "Substituent Effects on the ¹³C NMR Spectra of Benzene Derivatives." Progress in Physical Organic Chemistry, vol. 14, 1983, pp. 1-70. John Wiley & Sons, Inc.

- E. Breitmaier and W. Voelter. "¹³C NMR Spectroscopy: Methods and Applications in Organic Chemistry." 3rd ed., VCH, 1987.

- "C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm." Doc Brown's Chemistry. [Link]

- "Summary of C13-NMR Interpretation." University of Colorado Boulder. [Link]

- "interpreting C-13 NMR spectra." Chemguide. [Link]

- "¹³C Carbon NMR Spectroscopy." Chemistry Steps. [Link]

- "29.10 ¹³C NMR Spectroscopy." eCampusOntario Pressbooks. [Link]

- "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. [Link]

- "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." SciELO. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scielo.br [scielo.br]

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-2-isopropoxybenzaldehyde

Abstract